![molecular formula C22H18BrN3O3S2 B2503389 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide CAS No. 892256-19-8](/img/structure/B2503389.png)
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological properties. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including as radioligands for imaging, inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), and antagonists for receptors such as the 5-HT3 receptor.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including Pd-catalyzed couplings such as Suzuki, Sonogashira, and Stille reactions, as well as selective couplings at specific positions on the quinoline ring. For instance, the synthesis of 3-substituted quinoline-8-carboxamides was achieved by Pd-catalyzed couplings to 3-iodoquinoline-8-carboxamide, introducing diversity in the final step of the synthesis . Similarly, 2-substituted quinoline-8-carboxamides were prepared by selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline . These methods demonstrate the versatility and efficiency of modern synthetic chemistry in producing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed by techniques such as X-ray crystallography and NMR spectroscopy. Intramolecular hydrogen bonds can be a key feature in maintaining the required pharmacophore conformation, as observed in the quinoline-8-carboxamides . Additionally, the HOMO and LUMO analysis can be used to determine charge transfer within the molecule, and NBO analysis can provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including those involved in their synthesis. The reactivity of these compounds can be influenced by substituents on the quinoline ring, which can affect the potency and selectivity of the derivatives as inhibitors or antagonists. For example, substituents in the 2-position of quinoline-8-carboxamides increased potency against PARP-1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The molecular docking studies can provide insights into the binding affinity of these compounds to target proteins, suggesting their inhibitory activity. For instance, molecular docking of a quinoline derivative indicated potential inhibitory activity against PknB, which could lead to the development of new anti-tuberculosis agents .
Applications De Recherche Scientifique
- Aleksandrov et al. (2020) detailed the synthesis and reactivity of a related compound, 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing its potential in forming various derivatives through electrophilic substitution reactions, highlighting the chemical versatility of such compounds (Aleksandrov et al., 2020).
Carbonic Anhydrase Inhibition
Notably, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. The compounds exhibited inhibition in the low to high nanomolar range, indicating potential as CA inhibitors, with implications in therapeutic applications and drug design.
- Thacker et al. (2019) synthesized a series of novel compounds and assayed their carbonic anhydrase inhibitory activity, providing insights into the therapeutic potential of these compounds in targeting specific CA isoforms (Thacker et al., 2019).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of derivatives of this compound have been explored, indicating their potential in treating infections caused by various microorganisms. This research avenue is crucial, given the ongoing need for new and effective antimicrobial agents.
- Li et al. (2019) discussed the synthesis of halomethylquinoline building blocks and their applications in creating structurally novel quinoline derivatives with in vitro anti-tubercular and anti-bacterial activities (Li et al., 2019).
- Foroumadi et al. (2005) synthesized and evaluated N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones for their antimicrobial activity, showing promise against various Gram-positive and Gram-negative bacteria (Foroumadi et al., 2005).
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUZBMJHUGOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

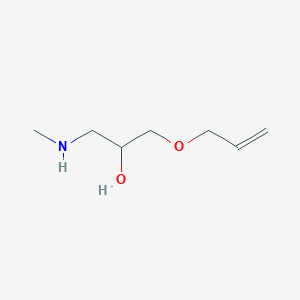
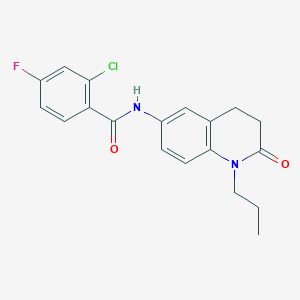
![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)
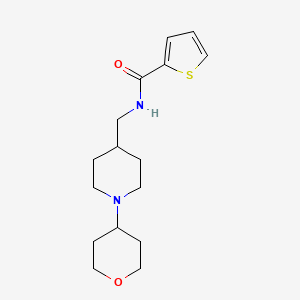
![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
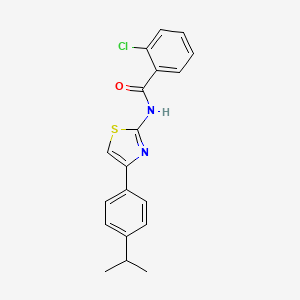

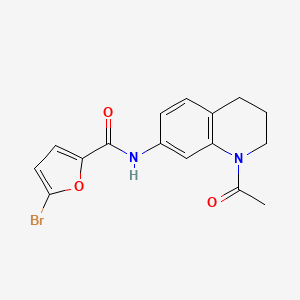

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)
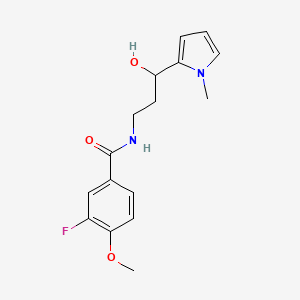

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)